1,2-Dimethylquinolin-1-ium

Description

Contextualization within Quaternary Ammonium (B1175870) Chemistry and Heterocyclic Systems

N-substituted quinolinium cations are a significant class of organic compounds that belong to two major families in chemistry: quaternary ammonium compounds and heterocyclic systems. Heterocyclic chemistry is a vast field with applications in dyes, photosensitizers, and polymeric materials. researchgate.netresearchgate.net Quinoline (B57606), a nitrogen-containing heterocyclic compound, and its derivatives are of particular interest to chemists and biologists due to their diverse chemical and pharmacological properties. researchgate.net These structures are found in numerous natural products, especially alkaloids. researchgate.net

The quaternization of the nitrogen atom in the quinoline ring leads to the formation of quinolinium cations. This process places them within the family of quaternary ammonium salts. These salts are characterized by a positively charged nitrogen atom bonded to four carbon atoms. This structural feature imparts unique properties, such as increased solubility in water and the ability to act as phase-transfer catalysts. scirp.org The quinolinium structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of biologically active compounds. researchgate.netrsc.org The positive charge on the nitrogen atom in the quinolinium ring system is a key feature that influences its chemical reactivity and biological interactions.

Historical Trajectory and Evolution of Quinolinium Salt Investigations

The study of quinoline and its derivatives has a long history, with initial investigations focusing on its extraction from coal tar in the 19th century. wikipedia.org The development of synthetic methods for quinoline, such as the Skraup synthesis, paved the way for the preparation and investigation of a wide range of derivatives. rsc.org Early research into quinolinium salts explored their fundamental chemical properties as quaternary ammonium compounds, including their reactions and potential as synthetic intermediates.

Over the decades, the focus of quinolinium salt research has evolved significantly. Initially, studies were centered on their synthesis and basic reactivity. rsc.org For instance, early work examined the reactions between the N-cyanoquinolinium ion and various nucleophiles. rsc.orgrsc.org As analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry became more sophisticated, a deeper understanding of the structure and properties of these compounds was achieved. This led to the optimization of synthesis processes, including quaternization reactions. In recent years, research has shifted towards exploring the diverse applications of quinolinium salts in fields such as medicinal chemistry, materials science, and catalysis. researchgate.netresearchgate.netresearchgate.net

Significance of 1,2-Dimethylquinolin-1-ium as a Representative Quaternized Quinoline Scaffold

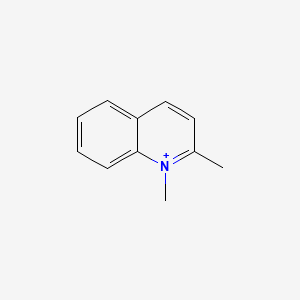

This compound, commonly available as its iodide salt, is a classic example of a quaternized quinoline. Its structure features methyl groups at both the 1-position (the nitrogen atom) and the 2-position of the quinoline ring. nih.gov This compound serves as a valuable model for studying the properties and reactivity of N-substituted quinolinium cations.

The synthesis of this compound is straightforward, typically involving the methylation of 2-methylquinoline (B7769805) (quinaldine) with a methylating agent like methyl iodide. chemsrc.com This reaction is a clear illustration of the quaternization process that defines this class of compounds.

Table 1: Physical and Chemical Properties of this compound Iodide

| Property | Value |

|---|---|

| CAS Number | 876-87-9 |

| Molecular Formula | C₁₁H₁₂IN |

| Molecular Weight | 285.124 g/mol chemsrc.com |

| Density | 0.991 g/cm³ chemsrc.com |

| Boiling Point | 250.5°C at 760 mmHg chemsrc.com |

This table contains data for the iodide salt of this compound.

The compound undergoes various chemical reactions, including oxidation to form other quinolinium salts, reduction back to its parent quinoline derivative, and nucleophilic substitution reactions. It is frequently used as a precursor in the synthesis of more complex quinoline derivatives and other heterocyclic compounds. For example, it can be used as an intermediate in the preparation of functionalized quinolinium derivatives through condensation reactions.

Table 2: Synthesis of this compound Iodide

| Starting Material | Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2-Methylquinoline | Methyl iodide | Dichloromethane (B109758) or Sulfolane (B150427) | Room temperature to 50°C, 12-20 hours | >90% |

This table shows representative synthetic methods.

Overview of Advanced Research Themes and Objectives for the Compound Class

The field of quinolinium salt research is dynamic, with numerous advanced themes currently being explored. A primary focus is their application in medicinal chemistry. researchgate.net Quinolinium derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. researchgate.netresearchgate.net Researchers are actively designing and synthesizing novel quinolinium-based compounds to develop new therapeutic agents. researchgate.netrsc.org For instance, certain quinoline derivatives are being investigated for their potential in treating Alzheimer's disease by inhibiting cholinesterase enzymes. arabjchem.org

Another significant area of research is in materials science. Quinolinium salts are used in the production of dyes, such as cyanine (B1664457) dyes, and pigments. wikipedia.org Their unique optical properties are being harnessed to create photosensitizers and fluorescent probes for biological imaging. researchgate.netbohrium.com Recent studies have focused on developing quinolinium-based probes for nucleic acid detection and multimodal imaging in the near-infrared (NIR-II) range, which offers advantages like deeper tissue penetration. bohrium.comnih.gov

Furthermore, quinolinium compounds are investigated for their role as corrosion inhibitors and as components in the synthesis of ionic liquids. wikipedia.orgrsc.org The design of new quinolinium salts with specific properties, such as tailored solubility and thermal stability, is an ongoing objective to expand their industrial applications. researchgate.netrsc.org The overarching goal is to leverage the versatile quinoline scaffold to create functional molecules that address challenges in medicine, technology, and industry. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylquinolin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N/c1-9-7-8-10-5-3-4-6-11(10)12(9)2/h3-8H,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOLYURDXNRJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies

Direct N-Quaternization of Quinoline (B57606) Derivatives

Direct N-quaternization stands as the most straightforward and frequently employed strategy for the synthesis of 1,2-dimethylquinolin-1-ium and its analogs. This process involves the direct alkylation of the nitrogen atom within the quinoline ring system. The nitrogen's lone pair of electrons acts as a nucleophile, attacking an electrophilic methyl source to form the quaternary ammonium (B1175870) salt. nih.gov

Alkylation with Methylating Agents (e.g., Methyl Iodide, Dimethyl Sulfate)

The classic and most prevalent method for the synthesis of this compound is the direct N-alkylation of 2-methylquinoline (B7769805). This reaction, a type of Menshutkin reaction, involves treating the parent heterocycle with a suitable methylating agent.

Commonly used methylating agents for this transformation include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). Methyl iodide is particularly widespread due to its high reactivity. The reaction proceeds via a nucleophilic attack from the quinoline nitrogen onto the electrophilic methyl group of the alkylating agent, resulting in the formation of the N-methylated quinolinium cation. For instance, the reaction of 2-methylquinoline with methyl iodide directly yields this compound iodide.

Optimization of Reaction Conditions: Solvent Effects and Temperature Control

The efficiency and yield of the N-quaternization reaction are highly dependent on the chosen reaction conditions, primarily the solvent and temperature. The selection of an appropriate solvent is crucial as it can influence the rate of reaction and the solubility of both reactants and products. Polar aprotic solvents are generally preferred for this type of alkylation.

Research indicates that solvents such as dichloromethane (B109758) (DCM), sulfolane (B150427), and acetonitrile (B52724) facilitate the reaction. The reaction is typically conducted under an inert atmosphere, such as nitrogen, to prevent side reactions involving moisture and atmospheric oxygen.

Temperature control is another critical parameter. While some reactions proceed efficiently at room temperature, gentle heating can often accelerate the process. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal degradation or the formation of byproducts. Studies have shown successful synthesis at temperatures ranging from room temperature up to 80°C. researchgate.net For example, the synthesis of this compound iodide from 2-methylquinoline and methyl iodide can be carried out in dichloromethane or sulfolane at temperatures between room temperature and 50°C, with reaction times spanning from 12 to 20 hours.

Table 1: Optimization of Direct N-Methylation of 2-Methylquinoline

| Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl Iodide | Dichloromethane | Room Temp | 12-20 | >90 | |

| Methyl Iodide | Sulfolane | 50 | 12-20 | >90 |

Role of Counterions in Synthesis and Isolation

In the synthesis of ionic compounds like this compound, the counterion (anion) plays a significant role in the properties and isolation of the final product. The identity of the counterion is determined by the leaving group of the alkylating agent used. For instance, using methyl iodide results in an iodide (I⁻) counterion, while dimethyl sulfate yields a methyl sulfate (CH₃SO₄⁻) anion. google.com

The nature of the counterion affects the salt's solubility, crystallinity, and stability. scispace.com Iodide salts are common due to the high reactivity of methyl iodide. However, the iodide anion can be exchanged for other anions through metathesis or anion exchange reactions. google.com This is often done to modify the salt's properties, such as its solubility in different solvents or its suitability for specific applications. For example, a chloride salt can be converted to a bromide salt by reacting it with potassium bromide (KBr) or sodium bromide (NaBr). Complex anions like perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻) can also be introduced, which may favor the stability of the heteroaromatic cation by discouraging the formation of covalent hydrates. google.comscispace.com

Table 2: Common Counterions in Quinolinium Salt Synthesis

| Counterion | Typical Source | Significance | Reference |

|---|---|---|---|

| Iodide (I⁻) | Methyl Iodide | Commonly formed, product often precipitates. | google.com |

| Bromide (Br⁻) | Methyl Bromide, Anion Exchange | Modifies solubility and intermolecular interactions. | |

| Chloride (Cl⁻) | Benzyl Chloride | Common halide counterion. | google.com |

| Perchlorate (ClO₄⁻) | Anion Exchange (e.g., with perchloric acid) | Enhances stability of the cation against hydration. | google.comscispace.com |

| Methyl Sulfate (CH₃SO₄⁻) | Dimethyl Sulfate | Alternative to halide ions. | google.com |

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on developing more environmentally benign and sustainable methods for chemical synthesis. For N-methylation reactions, this includes exploring alternative methyl sources and catalytic systems that reduce waste and avoid hazardous reagents.

One innovative approach involves the use of carbon dioxide (CO₂) as a C1 source for methylation, coupled with a reducing agent like hydrogen (H₂). sciengine.com Researchers have reported the N-methylation of quinolines using a Ru(acac)₃-triphos catalyst system with CO₂ and H₂. This method, while leading to the N-methylated tetrahydroquinoline, represents a significant step towards sustainable methylation processes by utilizing a renewable and non-toxic carbon source. sciengine.comnih.gov

Another green strategy involves the use of nanocatalysts, which offer high efficiency, selectivity, and reusability. Various nanocatalyst systems have been developed for the synthesis of quinoline derivatives themselves, often under solvent-free conditions or in environmentally friendly solvents like ethanol. nih.gov These protocols emphasize energy efficiency, shorter reaction times, and simple workup procedures, aligning with the principles of green chemistry. nih.gov For instance, the use of paraformaldehyde as a C1 source with copper-based catalysts has also been explored for the N-methylation of amines, presenting a more sustainable alternative to traditional alkyl halides. nih.gov

Indirect Synthetic Pathways via Precursor Functionalization

Beyond the direct methylation of the parent quinoline, this compound derivatives can be synthesized through indirect routes. These methods involve the use of quinoline precursors that are already functionalized at other positions on the ring. The N-methylation is then performed on this substituted quinoline.

Synthesis from Substituted Quinolines and Subsequent Methylation

This strategy allows for the creation of a diverse library of quinolinium salts with various substituents on the aromatic core. The synthesis begins with a pre-functionalized quinoline, such as a halogenated or otherwise substituted 2-methylquinoline. This precursor is then subjected to the N-methylation reaction.

A notable example is the synthesis of 4-chloro-1,2-dimethylquinolin-1-ium iodide. nih.gov In this procedure, the starting material is 4-chloro-2-methylquinoline (B1666326). This substituted precursor is then treated with iodomethane (B122720) (methyl iodide) in a solvent like sulfolane at an elevated temperature (e.g., 50 °C) for an extended period. The reaction yields the desired N-methylated and C4-chlorinated quinolinium salt with high purity and yield. nih.gov This approach is valuable as the substituent (in this case, chlorine) can be used for further chemical modifications, making the resulting quinolinium salt a versatile synthetic intermediate. nih.gov

Table 3: Example of Indirect Synthesis via a Substituted Precursor

| Starting Material | Methylating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-2-methylquinoline | Methyl Iodide | Sulfolane | 50 °C, 20 h | 4-Chloro-1,2-dimethylquinolin-1-ium iodide | 95 | nih.gov |

Post-Quaternization Derivatization Strategies

Once the quinolinium core is formed and quaternized to yield this compound, a plethora of derivatization reactions can be employed to introduce new functional groups and extend the molecular framework. These strategies are pivotal for tuning the compound's properties for specific applications.

Knoevenagel Condensation for Styryl Quinolinium Systems

A prominent and widely utilized derivatization method is the Knoevenagel condensation. sci-hub.sewikipedia.org This reaction involves the base-catalyzed condensation of the active methyl group of this compound with an aldehyde, leading to the formation of styryl quinolinium dyes. mdpi.comtandfonline.com These dyes are characterized by a vinyl linkage connecting the quinolinium ring to another aromatic system, resulting in extended π-conjugation.

The reaction is a nucleophilic addition of the carbanion, formed by deprotonating the active methyl group, to the carbonyl carbon of the aldehyde. This is typically followed by a dehydration step to yield the α,β-unsaturated product. sigmaaldrich.comscielo.org.mx The choice of base is crucial; weak bases like piperidine (B6355638) or pyridine (B92270) are often used to prevent self-condensation of the aldehyde. wikipedia.org

The general scheme for the Knoevenagel condensation of this compound is as follows:

Reaction Scheme: Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Aromatic Aldehyde | Piperidine/Pyridine | (E)-2-(2-Arylvinyl)-1-methylquinolin-1-ium |

The resulting styryl quinolinium systems are of significant interest due to their optical properties, making them valuable as fluorescent probes and dyes. beilstein-journals.orgrsc.org For instance, the condensation with 2-hydroxy naphthaldehyde yields a novel styryl quinolinium derivative with potential anti-inflammatory and antioxidant activities. mdpi.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and purity of the desired product. For example, using dry toluene (B28343) as a solvent allows for easy crystallization and separation of the product salt. mdpi.com

Reactions with other Functional Groups on the Quinolinium Core

Beyond the Knoevenagel condensation, the quinolinium core can be further functionalized. The reactivity of the quinolinium ring allows for various transformations, including nucleophilic additions and cycloaddition reactions. acs.orgresearchgate.net These reactions are essential for creating a diverse library of quinoline derivatives with a wide range of biological and material science applications.

Functional groups on the quinolinium core can be interconverted through several key reactions. solubilityofthings.com For example, Pd(II)-catalyzed three-component reactions involving N-alkylquinolinium salts, diazo compounds, and anilines can produce polyfunctional polycyclic tetrahydroquinolines. acs.org These reactions proceed with high regioselectivity and can tolerate a variety of functional groups on both the quinoline and the other reactants. acs.org

The quinolinium ring can also participate in cycloaddition reactions. For instance, pyridinium (B92312) and quinolinium 1,4-zwitterions are versatile building blocks in the construction of nitrogen- and sulfur-containing heterocycles through various cyclization pathways. researchgate.netmdpi.com These reactions demonstrate the utility of the quinolinium scaffold in generating complex heterocyclic systems.

Scale-Up Considerations and Process Intensification in Quinolinium Salt Production

The transition from laboratory-scale synthesis to industrial production of quinolinium salts like this compound presents several challenges. Asymmetric hydrogenation, a method for producing chiral quinoline derivatives, can be difficult to scale up due to the need for extensive screening of reaction parameters such as pressure, temperature, and catalyst systems. ajchem-b.com However, successful industrial examples, like the Monsanto L-DOPA process, demonstrate that with the right substrate and catalyst, scale-up is achievable. ajchem-b.com

Process intensification is a key strategy for making chemical production more sustainable and economically viable. researchgate.net This can involve using novel catalysts, optimizing reaction conditions, and employing continuous flow reactors. For instance, solvent-free condensation reactions catalyzed by reusable catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) offer a greener alternative to traditional methods. tandfonline.com

The use of ionic liquids as reaction media also presents advantages for process intensification. Their low vapor pressure and ability to dissolve a wide range of compounds make them attractive "green" solvents. In the context of quinolinium salt synthesis, ionic liquids could potentially streamline the process by combining reaction and separation steps.

Furthermore, advancements in flow photochemistry are enabling unique transformations that can rapidly build molecular complexity, which could be applied to the synthesis of quinoline derivatives. acs.org While challenges in controlling crystallization and other physical processes upon scale-up exist, ongoing research in process development continues to address these issues. acs.org

Sophisticated Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the covalent framework and electronic environment of the 1,2-dimethylquinolin-1-ium cation in solution. The combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides a complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the two methyl groups. The positive charge localized on the nitrogen atom induces a significant deshielding effect, causing the protons of the heterocyclic ring (H-3, H-4) and the N-methyl group to resonate at a lower field compared to its neutral precursor, quinaldine. The H-4 proton is typically the most deshielded of the ring protons due to the combined inductive effect of the adjacent quaternary nitrogen and the anisotropic effect of the ring system. The N-methyl and C2-methyl groups each appear as sharp singlets, with the N-methyl protons resonating at a considerably lower field (~4.5 ppm) due to their direct attachment to the electropositive nitrogen center.

The ¹³C NMR spectrum corroborates these findings. Carbons in proximity to the quaternary nitrogen, particularly C-2 and C-8a, are significantly deshielded and appear at low field positions. The signals for the N-methyl and C2-methyl carbons are also clearly resolved.

The tables below summarize typical chemical shift data for this compound iodide in a common deuterated solvent like DMSO-d₆.

Table 1: Representative ¹H NMR Data for this compound (in DMSO-d₆)

| Atom Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | ~4.52 | Singlet (s) | N/A |

| C2-CH₃ | ~3.05 | Singlet (s) | N/A |

| H-3 | ~7.95 | Doublet (d) | 8.8 |

| H-4 | ~8.98 | Doublet (d) | 8.8 |

| H-5 | ~8.45 | Doublet (d) | 8.5 |

| H-6 | ~8.01 | Triplet (t) | 7.5 |

| H-7 | ~8.25 | Triplet (t) | 7.8 |

| H-8 | ~8.30 | Doublet (d) | 8.2 |

Table 2: Representative ¹³C NMR Data for this compound (in DMSO-d₆)

| Atom Assignment | Chemical Shift (δ, ppm) |

| N-CH₃ | ~45.1 |

| C2-CH₃ | ~21.8 |

| C-3 | ~121.5 |

| C-4 | ~147.2 |

| C-4a | ~128.0 |

| C-5 | ~130.5 |

| C-6 | ~127.3 |

| C-7 | ~135.8 |

| C-8 | ~119.0 |

| C-8a | ~138.4 |

| C-2 | ~157.6 |

While 1D NMR spectra provide initial assignments, 2D NMR experiments are crucial for definitive structural confirmation by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key COSY cross-peaks confirm the connectivity between H-3 and H-4. Additionally, it maps the entire spin system of the benzo-fused ring, showing correlations from H-5 to H-6, H-6 to H-7, and H-7 to H-8, thus unambiguously assigning these adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to its attached carbon atom. It provides a direct link between the ¹H and ¹³C assignments. For instance, the proton signal at ~4.52 ppm shows a cross-peak to the carbon signal at ~45.1 ppm, confirming their assignment as the N-CH₃ group. All aromatic C-H pairs (C-3/H-3, C-4/H-4, etc.) are similarly confirmed.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful technique for elucidating the complete molecular skeleton by showing long-range (typically 2-3 bond) ¹H-¹³C correlations. Key HMBC correlations for this compound include:

The N-CH₃ protons (~4.52 ppm) show correlations to the quaternary carbons C-2 (~157.6 ppm) and C-8a (~138.4 ppm), confirming the site of N-methylation.

The C2-CH₃ protons (~3.05 ppm) show correlations to C-2 and C-3 (~121.5 ppm), confirming the position of the second methyl group.

The H-4 proton (~8.98 ppm) shows correlations to C-2 , C-5 (~130.5 ppm), and the quaternary carbon C-8a , linking the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons, regardless of their bonding. A critical NOE is observed between the N-CH₃ protons and the peri-proton H-8 . This spatial interaction is only possible if the methyl group is on the nitrogen atom, providing definitive evidence for the N-alkylation regiochemistry. Further NOEs are observed between the C2-CH₃ protons and H-3 , confirming their adjacent positions.

The this compound cation possesses a rigid, planar aromatic framework. At standard laboratory temperatures, the rotation of the N-methyl and C2-methyl groups around their respective single bonds is extremely rapid on the NMR timescale. This fast rotation leads to the observation of time-averaged, sharp singlet signals for both methyl groups in the ¹H NMR spectrum. Consequently, the molecule does not exhibit significant conformational isomerism or dynamic processes that are observable under typical NMR conditions. Specialized low-temperature studies could theoretically be employed to determine the rotational energy barriers of the methyl groups, but such investigations are not part of the standard characterization of this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction provides an exact, three-dimensional model of the this compound cation and its associated counter-ion (commonly iodide, I⁻) in the solid state. This technique yields precise data on bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

X-ray analysis confirms that the quinolinium ring system is essentially planar, as expected for an aromatic structure. The positive charge is formally localized on the nitrogen atom, which adopts a planar, sp²-like geometry. The bond lengths within the heterocyclic portion of the ring system reflect this charge distribution. The N1-C2 and N1-C8a bonds exhibit significant partial double-bond character, with lengths intermediate between typical C-N single and C=N double bonds. The geometry around the exocyclic methyl groups is tetrahedral, as expected.

The table below presents typical geometric parameters for the this compound cation derived from crystallographic data.

Table 3: Selected Bond Lengths and Angles for this compound Cation

| Parameter | Bond/Angle | Typical Value |

| Bond Length | N1–C2 | ~1.36 Å |

| Bond Length | N1–C8a | ~1.38 Å |

| Bond Length | N1–C(N-Me) | ~1.48 Å |

| Bond Length | C2–C3 | ~1.40 Å |

| Bond Length | C2–C(C2-Me) | ~1.49 Å |

| Bond Length | C3–C4 | ~1.37 Å |

| Bond Length | C4–C4a | ~1.41 Å |

| Bond Angle | C2–N1–C8a | ~120.5° |

| Bond Angle | C2–N1–C(N-Me) | ~119.5° |

| Bond Angle | C8a–N1–C(N-Me) | ~119.9° |

| Bond Angle | N1–C2–C3 | ~121.0° |

| Bond Angle | N1–C2–C(C2-Me) | ~117.5° |

The crystal structure of this compound salts is a supramolecular assembly governed by a hierarchy of intermolecular forces.

Ion-Ion Interactions: The dominant force organizing the crystal lattice is the strong electrostatic attraction between the positively charged this compound cations and the negatively charged counter-ions (e.g., iodide). Each ion is surrounded by several ions of the opposite charge, forming a stable, three-dimensional ionic lattice.

Weak Hydrogen Bonding: The iodide anion frequently acts as a hydrogen bond acceptor. Weak C–H···I⁻ hydrogen bonds are commonly observed, involving the more acidic aromatic protons (such as H-4 and H-5) and the methyl protons of the cation. These directional interactions play a significant role in dictating the precise orientation of the cations relative to the anions.

C–H···π Interactions: In some packing arrangements, C–H bonds from one cation (often from a methyl group) can point towards the electron-rich face of an adjacent quinolinium ring, forming C–H···π interactions.

Together, these electrostatic and weaker non-covalent interactions create a well-defined and densely packed crystalline architecture.

π-π Stacking and Cation-π Interactions

Polymorphism and Anion-Dependent Structural Variability

Polymorphism, the existence of a substance in multiple distinct crystal forms, is a well-documented phenomenon in quinolinium salts. For a given this compound salt (e.g., the iodide salt), different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, or rate of cooling. These polymorphs will have the same chemical composition but differ in their crystal packing, leading to variations in physical properties like melting point, solubility, and spectroscopic behavior. The differences between polymorphs lie in the subtle reorganization of the hydrogen bonding and π-π stacking networks.

More pronounced is the concept of anion-dependent structural variability. Systematically changing the counter-anion (e.g., from I⁻ to Br⁻ to ClO₄⁻ to BF₄⁻) is not polymorphism, as the chemical formula changes. However, it results in dramatically different crystal structures. This variability is a direct consequence of the anion's role as a structure-directing agent, as discussed in section 3.2.2.3. Each anion imposes its own set of steric and electronic constraints, guiding the this compound cations into a unique, thermodynamically favored supramolecular assembly. This structural diversity underscores the modularity of ionic compounds and their potential for creating a wide range of crystalline materials from a single cationic building block.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is indispensable for the unambiguous identification of the this compound cation. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula [5, 7]. The technique measures the mass-to-charge ratio (m/z) of the intact cation, C₁₁H₁₂N⁺, with precision typically below 5 parts per million (ppm).

The theoretical exact mass of the C₁₁H₁₂N⁺ cation is calculated to be 158.09697 Da. An experimental HRMS measurement yielding a value extremely close to this confirms the molecular formula and distinguishes it from any potential isobaric impurities.

Table 3: HRMS Data for the this compound Cation (C₁₁H₁₂N⁺)

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂N⁺ |

| Theoretical m/z (Monoisotopic) | 158.09697 Da |

| Representative Experimental m/z | 158.0968 Da |

| Mass Error | -1.1 ppm |

| Ionization Mode | ESI (+) |

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the cation [8, 22]. Collision-induced dissociation (CID) of the parent ion (m/z 158.1) typically reveals characteristic fragmentation patterns. A primary fragmentation route involves the loss of a methyl radical (•CH₃, 15 Da) from the quaternized nitrogen, leading to the formation of a radical cation of 2-methylquinoline (B7769805) at m/z 143.1. Other fragmentation pathways, such as ring cleavages, can also be observed, providing further structural confirmation.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed "fingerprint" of the this compound cation by probing its molecular vibrations.

FTIR Spectroscopy: This technique is sensitive to vibrations that cause a change in the dipole moment. Key absorption bands include aliphatic C-H stretching from the two methyl groups and aromatic C-H stretching.

Raman Spectroscopy: This technique is sensitive to vibrations that cause a change in polarizability. It is particularly effective for identifying the symmetric vibrations of the aromatic quinolinium core, which often give rise to strong and sharp signals.

The combination of both techniques provides a comprehensive vibrational profile. The spectrum is a composite of the cation's vibrations and those of its counter-anion (e.g., a very strong, broad band around 1100 cm⁻¹ for the Cl-O stretch of perchlorate (B79767), or characteristic S-O stretches for tosylate).

Table 4: Key Vibrational Band Assignments for this compound Salts

| Wavenumber (cm⁻¹) | Intensity (FTIR / Raman) | Assignment |

| 3100 - 3000 | Medium / Medium | Aromatic C-H stretching |

| 2980 - 2870 | Medium / Medium | Aliphatic C-H stretching (N-CH₃, C-CH₃) |

| ~1635 | Strong / Strong | Aromatic ring C=C / C=N stretching |

| ~1580 | Medium / Strong | Aromatic ring C=C stretching |

| ~1520 | Strong / Medium | Aromatic ring C=C stretching |

| 1460 - 1380 | Medium / Medium | CH₃ bending modes |

| 900 - 700 | Strong / Weak | Aromatic C-H out-of-plane (OOP) bending |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy probes the transitions between electronic energy levels within the molecule, providing insight into the photophysical properties of the this compound cation [2, 5].

UV-Vis Absorption: The extended π-conjugated system of the quinolinium ring acts as a strong chromophore. The UV-Vis absorption spectrum is characterized by intense bands in the ultraviolet region, corresponding to π→π* electronic transitions . The spectrum typically shows two or three distinct absorption bands. The lowest energy absorption (longest wavelength) corresponds to the S₀→S₁ transition, while higher energy absorptions correspond to S₀→S₂ and other transitions. The position and intensity of these bands can be sensitive to the solvent environment (solvatochromism).

Fluorescence Spectroscopy: Following excitation into its absorption bands, the this compound cation can relax to the ground state via radiative decay, emitting light in a process known as fluorescence. It typically exhibits fluorescence in the blue-violet region of the visible spectrum . The difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is influenced by factors such as the solvent, temperature, and the nature of the counter-anion, which can induce quenching effects.

Table 5: Representative Photophysical Data for this compound in Acetonitrile (B52724)

| Parameter | Value | Description | Reference |

| Absorption Maxima (λ_abs) | ~240 nm, ~318 nm | S₀→S₂ and S₀→S₁ (π→π*) transitions, respectively | [5, 11] |

| Molar Absorptivity (ε) at 318 nm (L mol⁻¹ cm⁻¹) | ~11,000 | Intensity of the S₀→S₁ absorption band | |

| Emission Maximum (λ_em) | ~375 nm | Fluorescence emission peak (excited at 318 nm) | |

| Stokes Shift (nm) | 57 nm | Energy loss between absorption and emission | - |

| Fluorescence Quantum Yield (Φ_F) | 0.05 - 0.15 | Efficiency of the fluorescence process |

Mechanistic Organic and Inorganic Reactivity Investigations

Nucleophilic Addition Reactions to the Quinolinium Ring System

The positively charged nitrogen atom in the 1,2-dimethylquinolin-1-ium cation renders the heterocyclic ring electron-deficient and thus susceptible to attack by nucleophiles. These reactions are crucial for the functionalization of the quinolinium core.

Regioselectivity and Stereoselectivity of Additions

The addition of nucleophiles to the quinolinium ring system can, in principle, occur at either the C2 or C4 positions, leading to the formation of 1,2-dihydro- or 1,4-dihydroquinoline (B1252258) derivatives, respectively. The regioselectivity of this attack is a subject of significant interest and is influenced by both the nature of the nucleophile and the reaction conditions.

For instance, in related N-methylquinolinium cations, the reduction with sodium borohydride (B1222165) or the addition of hydroxide (B78521) ions tends to show a kinetic preference for attack at the C2 position. cdnsciencepub.com In contrast, reduction using 1-benzyl-1,4-dihydronicotinamide (B15336) results in a kinetic preference for C4 attack. cdnsciencepub.com The addition of the enolate ion of acetone (B3395972) to various quinolinium cations also demonstrates a pronounced preference for addition at the C4 position over the C2 position under kinetic control. researchgate.net This suggests that softer nucleophiles may favor C4 addition, while harder nucleophiles may prefer C2.

The presence of the methyl group at the C2 position in this compound introduces steric hindrance, which can be expected to disfavor nucleophilic attack at this position. Consequently, nucleophilic addition to this compound is generally anticipated to occur preferentially at the C4 position.

Stereoselectivity in these additions is determined by the mechanism of the nucleophilic attack. In many cases, the nucleophile will approach the planar quinolinium ring from the less sterically hindered face, leading to a specific stereochemical outcome.

Interactive Data Table: Regioselectivity of Nucleophilic Addition to Quinolinium Cations

| Nucleophile | Substrate | Kinetic Product(s) | Thermodynamic Product | Reference |

| Hydroxide Ion | 3-substituted-1-methylquinolinium | C2 adduct favored | C4 adduct may be favored | cdnsciencepub.comresearchgate.net |

| Borohydride | 3-substituted-1-methylquinolinium | C2 adduct favored | - | cdnsciencepub.com |

| 1-Benzyl-1,4-dihydronicotinamide | 3-substituted-1-methylquinolinium | C4 adduct favored | - | cdnsciencepub.com |

| Acetone Enolate Ion | 3-substituted-1-methylquinolinium | C4 adduct favored | C4 adduct | researchgate.net |

Formation and Reactivity of Pseudobases and Ylides

In aqueous alkaline solutions, quinolinium cations can undergo nucleophilic addition of a hydroxide ion to form a neutral species known as a pseudobase. This is an equilibrium process, and the position of the equilibrium is dependent on the pH of the solution and the electronic properties of substituents on the quinolinium ring. For this compound, the addition of hydroxide would lead to the formation of 1,2-dimethyl-1,2-dihydroquinolin-2-ol or 1,2-dimethyl-1,4-dihydroquinolin-4-ol. The formation of pseudobases is a key step in many reactions of quinolinium salts in basic media. researchgate.net

Ylides are neutral dipolar molecules with a formal negative charge on a carbon atom adjacent to a heteroatom bearing a formal positive charge. wikipedia.org In the context of this compound, a base could potentially abstract a proton from the N-methyl group or the C2-methyl group to form a nitrogen ylide or a carbon ylide, respectively. These ylides are reactive intermediates that can participate in various reactions, such as the Wittig reaction if a phosphorus ylide were formed, or various cycloaddition and rearrangement reactions. masterorganicchemistry.comlibretexts.org The formation of an ylide from the C2-methyl group would result in a quinoline-2-methylene derivative, a reactive species capable of acting as a nucleophile.

Electrophilic Substitution Reactions on the Aromatic Core

While the heterocyclic part of the quinolinium ring is electron-deficient, the benzene (B151609) ring portion can still undergo electrophilic substitution reactions, albeit under more forcing conditions than benzene itself. The positive charge on the nitrogen atom has a deactivating effect on the entire ring system towards electrophiles. uop.edu.pk

Electrophilic attack on the quinoline (B57606) ring generally occurs at the C5 and C8 positions of the carbocyclic ring. uop.edu.pk This is because the intermediate carbocations (Wheland intermediates) formed by attack at these positions are more stable, as the positive charge can be delocalized without involving the already positively charged nitrogen atom. lumenlearning.com For this compound, nitration or sulfonation would be expected to yield a mixture of 5- and 8-substituted products. The presence of the methyl groups is not expected to significantly alter this regiochemical outcome, which is primarily dictated by the influence of the heterocyclic ring. uop.edu.pk

Redox Chemistry and Electrochemical Behavior

The redox properties of this compound are of interest for applications in areas such as electrochromic materials and as electron acceptors in photophysical studies. unimib.itresearchgate.net

Cyclic Voltammetry for Reduction Potentials and Electron Transfer Processes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. libretexts.orgals-japan.com A CV experiment on this compound would involve scanning the potential of a working electrode and measuring the resulting current. This would reveal the reduction potential of the quinolinium cation, which corresponds to the energy at which it accepts an electron to form a neutral radical.

The shape of the cyclic voltammogram provides information about the reversibility of the electron transfer process. A reversible process would show both a reduction peak on the forward scan and an oxidation peak on the reverse scan, corresponding to the re-oxidation of the generated radical back to the cation. ossila.com The separation between the peak potentials (ΔEp) can give an indication of the electron transfer kinetics. als-japan.com The half-wave potential (E1/2), calculated as the average of the anodic and cathodic peak potentials, provides an approximation of the standard reduction potential of the compound. sop4cv.com

Interactive Data Table: Hypothetical Cyclic Voltammetry Data for a Quinolinium Salt

| Parameter | Description | Typical Value/Observation | Reference |

| Epc | Cathodic Peak Potential (Reduction) | Dependent on structure and solvent | libretexts.org |

| Epa | Anodic Peak Potential (Oxidation) | Dependent on reversibility | libretexts.org |

| E1/2 | Half-wave Potential | (Epa + Epc) / 2 | sop4cv.com |

| ipa/ipc | Ratio of Anodic to Cathodic Peak Current | ~1 for a reversible process | libretexts.org |

Influence of Substituents and Counterions on Redox Properties

The redox potential of the this compound cation can be tuned by modifying its structure. Electron-withdrawing substituents on the quinolinium ring would make the cation more electron-deficient, thus easier to reduce, resulting in a less negative (or more positive) reduction potential. Conversely, electron-donating groups would make the reduction more difficult, shifting the potential to more negative values. Studies on related styryl quinolinium chromophores have shown that the 1,2-dimethylquinolinium group acts as a strong electron acceptor. researchgate.net

The counterion associated with the this compound cation can also influence its electrochemical behavior. While often considered a spectator ion, the counterion can affect the solubility of the salt in the electrochemical medium and can sometimes participate in side reactions. For instance, a nucleophilic counterion might react with the quinolinium cation, especially upon reduction. dur.ac.uk Therefore, the choice of a non-nucleophilic and electrochemically inert counterion, such as tetrafluoroborate (B81430) or hexafluorophosphate, is often preferred for electrochemical studies.

Reaction Mechanisms in Organic Transformations

The this compound cation is a versatile precursor in organic synthesis, primarily due to the reactivity of the methyl group at the 2-position, which is activated by the quaternized nitrogen atom. This activation facilitates condensation reactions with various electrophiles, particularly aldehydes.

A key transformation is the condensation reaction with aldehydes, such as 4-(methylthio)benzaldehyde, to synthesize functionalized quinolinium derivatives. escholarship.org This reaction typically proceeds via a mechanism analogous to the Knoevenagel condensation. The process is base-catalyzed, often using a weak base like piperidine (B6355638).

The mechanism can be described in the following steps:

Deprotonation: The base removes a proton from the C2-methyl group of this compound. This is the rate-determining step, resulting in the formation of a reactive methylene (B1212753) base intermediate, which is a resonance-stabilized ylide.

Nucleophilic Attack: The nucleophilic carbon of the methylene intermediate attacks the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral alkoxide intermediate.

Protonation and Dehydration: The alkoxide intermediate is protonated, and a subsequent elimination of a water molecule (dehydration) occurs, often facilitated by heating, to yield the final, more conjugated styryl-quinolinium product.

These condensation reactions are significant for creating larger, conjugated systems with potential applications in dyes and materials science. escholarship.org Besides condensation, this compound can undergo other transformations like oxidation to form quinolones or reduction to yield 1,2-dimethyl-1,2,3,4-tetrahydroquinoline, although detailed mechanistic studies for the specific 1,2-dimethyl derivative are less common in the reviewed literature.

Table 1: Organic Transformations Involving this compound Iodide

| Reactant | Reagent(s) | Conditions | Product Type | Yield (%) | Ref |

| This compound iodide | 4-(methylthio)benzaldehyde, Piperidine | Ethanol, Reflux, 12h | Functionalized styryl-quinolinium salt | Not specified | escholarship.org |

| 2-Methylquinoline (B7769805) | Methyl iodide | Sulfolane (B150427) | 50 °C, 20h | This compound iodide | 95 |

Supramolecular Recognition and Host-Guest Chemistry

Supramolecular chemistry involves molecular systems held together by non-covalent interactions, such as electrostatic forces, hydrogen bonding, and π-π stacking. wikipedia.orgresearchgate.net In this context, this compound can act as a guest molecule or, more commonly, be incorporated as a functional unit within a larger host structure designed for molecular recognition. wikipedia.orgsupramolecularevans.comrsc.org Its cationic nature and aromatic structure are key to its role in these complex systems.

Host-guest chemistry often involves a larger host molecule with a cavity or binding site that selectively complexes a smaller guest molecule or ion. wikipedia.orgnih.gov The quinolinium moiety, when part of a larger, pre-organized receptor, can serve as both a binding site and a signaling unit for guest species, particularly anions. psu.edu

The positively charged this compound entity is inherently an anion-binding motif. Its utility as a non-biological anion sensor stems from the modulation of its photophysical properties upon interaction with an anion. psu.edu Simple quinolinium salts are known for their fluorescence, which can be quenched in the presence of various anions. psu.edu This quenching forms the basis of "turn-off" fluorescent sensors.

The primary mechanism of interaction is electrostatic attraction between the cationic quinolinium ring and the target anion. In more sophisticated sensors, the quinolinium unit is attached to a larger scaffold, which can provide additional binding sites (like hydrogen-bond donors) to enhance affinity and selectivity. psu.eduucl.ac.uk

Studies on quinolinium-based sensors have shown that the fluorescence quenching can result from both dynamic (collisional) and static processes. psu.edu Static quenching involves the formation of a non-fluorescent ground-state complex between the quinolinium fluorophore and the anion quencher. This complex formation is a classic example of host-guest interaction. wikipedia.org Research on a tripodal sensor incorporating quinolinium units demonstrated selectivity for acetate (B1210297) over other anions like halides. psu.edu

Table 2: Anion Sensing Characteristics of Quinolinium-Based Systems

| Sensor Type | Target Anion | Sensing Mechanism | Observed Response | Ref |

| Simple Quinolinium Derivatives | General Anions | Dynamic and Static Quenching | Fluorescence Turn-Off | psu.edu |

| Tripodal Quinolinium Receptor | Acetate (CH₃COO⁻) | Static Quenching (Dominant) | Selective Fluorescence Turn-Off | psu.edu |

| General Cationic Hosts | Various Anions | Indicator Displacement | Change in Fluorescence | escholarship.org |

Charge transfer (CT) complexes consist of an electron donor and an electron acceptor molecule held together by weak electronic forces. researchgate.net The formation of such a complex often gives rise to a new, characteristic absorption band in the UV-visible spectrum. researchgate.netcas.cz

In the context of this compound, its cationic and electron-deficient aromatic ring system makes it a suitable electron acceptor. The fluorescence quenching observed during anion sensing by quinolinium derivatives is often attributed to the formation of a charge-transfer complex between the excited state of the quinolinium cation (host) and the anion (guest). psu.edu In this process, the anion donates electron density to the excited fluorophore, leading to a non-radiative decay pathway and thus, quenching the fluorescence.

While specific studies detailing the isolation and full characterization of a solid-state charge transfer complex with this compound were not prominently featured in the reviewed literature, the mechanism is widely invoked to explain its behavior in solution. psu.edu The process involves the transfer of an electron from the anion (donor) to the quinolinium cation (acceptor), which can be described as:

[Quinolinium⁺] + A⁻ → [Quinolinium•---A•] → Quinolinium⁺ + A⁻ + heat*

This interaction is a key aspect of its functionality in anion sensing. psu.edu The efficiency of the charge transfer, and therefore the quenching, depends on the electron-donating ability (i.e., the oxidation potential) of the anion.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of 1,2-Dimethylquinolin-1-ium. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound due to its favorable balance of accuracy and computational cost. faccts.deaps.org DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. Functionals such as B3LYP, PBE0, and M06-2X, paired with basis sets like 6-31G* or 6-311+G(d,p), are commonly used to calculate ground state properties. mdpi.comnih.gov

A key output of these calculations is the description of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap generally indicates higher reactivity. For instance, in related heterocyclic systems, the HOMO-LUMO energy gap has been calculated to be around 4 eV, confirming absorption in the UV region. mdpi.com The methyl groups at the 1- and 2-positions of the quinolinium core are known to stabilize the cationic system through inductive effects, which influences the electronic distribution and energy of these frontier orbitals.

| Methodology | Description | Typical Application |

|---|---|---|

| B3LYP Functional | A hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation. | Geometry optimization, NMR shift calculation, and vibrational frequencies. nih.govmdpi.com |

| M06-2X Functional | A high-nonlocality functional good for main-group thermochemistry and non-covalent interactions. | Calculation of reaction energies and activation barriers. nih.gov |

| 6-31G* Basis Set | A Pople-style split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. | Standard calculations for geometry and electronic properties. |

| 6-311+G(d,p) Basis Set | A larger triple-split basis set with diffuse functions and polarization functions on all atoms. | Higher accuracy calculations, especially for anions and excited states. mdpi.comsdsu.edu |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nist.govnumberanalytics.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide higher accuracy for electronic energy and molecular properties. numberanalytics.comresearchgate.net These high-level calculations are often used to benchmark the results obtained from more economical DFT methods or for systems where electron correlation effects are particularly strong. researchgate.net For complex molecules, obtaining solutions with these methods can be computationally intensive, but they are invaluable for achieving high-accuracy predictions of properties like binding energies and reaction enthalpies. numberanalytics.com

Understanding the charge distribution within the this compound cation is crucial for predicting its reactivity. The permanent positive charge on the quaternary nitrogen atom makes the quinolinium ring system electrophilic. Computational methods can quantify this charge distribution.

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack.

Another tool is the calculation of Fukui indices, which are derived from the change in electron density when an electron is added or removed. These indices help identify the most electrophilic and nucleophilic sites within the molecule with greater precision. nih.gov

Ab Initio Methods for High-Accuracy Predictions

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C chemical shifts. nih.gov These predictions are valuable for assigning experimental spectra, especially for complex molecules or for distinguishing between isomers. nih.govmdpi.com The accuracy of these predictions has improved significantly, with modern methods achieving mean absolute errors (MAEs) that are often low enough to be practically useful for structure verification. nih.govnih.gov

| Nucleus | Typical Mean Absolute Error (MAE) | Computational Method |

|---|---|---|

| ¹H | ~0.1 - 0.3 ppm | GIAO-DFT (e.g., B3LYP, ωB97XD) mdpi.com |

| ¹³C | ~1.5 - 3.0 ppm | GIAO-DFT (e.g., B3LYP, PBE0) nih.govmdpi.com |

For UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. faccts.demdpi.com TD-DFT calculates the energies of electronic excited states, which correspond to the absorption of light. cecam.org The calculations yield excitation energies (which correlate to the absorption wavelength, λ_max) and oscillator strengths (which correlate to the intensity of the absorption). sdsu.edu This allows for the theoretical prediction of the UV-Vis spectrum, which can then be compared with experimental data to understand the electronic transitions involved. mdpi.comsdsu.edu For example, TD-DFT calculations with functionals like PBE0 or CAM-B3LYP have been shown to reproduce experimental spectra with good accuracy. sdsu.edu

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides deep insights into the pathways of chemical reactions involving this compound. It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally.

By mapping the potential energy surface of a reaction, computational methods can trace the energetic changes as reactants are converted into products. mdpi.com This involves optimizing the geometries of the reactants, products, and, crucially, the transition state—the energy maximum along the reaction coordinate. nih.govwikipedia.org

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., this compound + Nucleophile) | 0.0 (Reference) |

| Transition State (TS) | Highest energy point along the reaction coordinate. nih.gov | +15.0 (Activation Energy) |

| Products | Final species formed after the reaction. | -10.0 (Exothermic Reaction) |

Solvent Effects in Computational Models

The chemical environment, particularly the solvent, can profoundly influence the structure, stability, and reactivity of a charged species like this compound. Computational models are crucial for elucidating these effects, which can be broadly categorized into two main approaches: implicit and explicit solvation models jdftx.org.

Implicit models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant (ε) researchgate.netreadthedocs.io. This method is computationally efficient and captures the bulk electrostatic effects of the solvent. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) researchgate.net. In these models, the solute molecule is placed in a cavity within the dielectric continuum, and the solute-solvent interactions are calculated based on the solvent's reaction field induced by the solute's charge distribution researchgate.net. For instance, studies on related quinolinium derivatives have utilized the PCM to analyze electronic properties and have found that solvent polarity significantly impacts the molecule's electronic transitions and charge distribution torvergata.itresearchgate.net.

Explicit solvation models, in contrast, involve including a specific number of individual solvent molecules in the calculation rsc.org. This approach allows for the detailed analysis of direct solute-solvent interactions, such as hydrogen bonding, which is particularly important for protic solvents like water. While more computationally demanding, explicit models can provide a more accurate picture of the local solvation environment. Research on species with strong intermolecular interactions has demonstrated that implicit models can sometimes underperform, and that accurate results may only be achieved by including a shell of explicit solvent molecules rsc.org. For example, computational studies on protonated quinoline-based compounds have used extensive calculations to determine the structures and thermodynamic stabilities of clusters formed with water molecules uwaterloo.ca. The choice between an implicit and explicit model, or a hybrid approach, depends on the specific property being investigated and the required level of accuracy mdpi.com.

Table 1: Comparison of Solvent Models in Computational Chemistry

| Model Type | Description | Advantages | Limitations | Common Implementations |

|---|---|---|---|---|

| Implicit (Continuum) | Solvent is treated as a continuous medium with a bulk dielectric constant. | Computationally efficient; good for bulk electrostatic effects. | Does not account for specific local interactions like hydrogen bonds. | PCM, COSMO, SMD |

| Explicit | Individual solvent molecules are included in the simulation box around the solute. | Accurately models specific solute-solvent interactions (e.g., H-bonds). | Computationally very expensive; requires extensive sampling. | Used in QM/MM and MD simulations. |

| Hybrid (QM/MM) | The solute (and immediate solvent) is treated with quantum mechanics (QM), while the bulk solvent is treated with molecular mechanics (MM). | Balances accuracy for the reactive center with computational efficiency for the environment. | Requires careful parameterization of the QM/MM interface. | ONIOM, etc. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems mdpi.com. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that reveals how a molecule's conformation evolves and how it interacts with surrounding molecules, such as solvents or other solutes nih.govmun.ca.

MD simulations are also exceptionally well-suited for studying intermolecular interactions. In a simulation containing this compound and solvent molecules, one can analyze the formation and lifetime of hydrogen bonds, van der Waals forces, and electrostatic interactions nih.gov. For a cation, cation-π interactions with aromatic solvents or other solutes are of particular interest mdpi.com. The analysis of the radial distribution function (RDF) from an MD trajectory can reveal the average distance and coordination number of solvent molecules around specific sites on the cation, providing a detailed picture of the solvation shell structure. While specific MD studies focused exclusively on this compound are not prominent in the literature, the methodology has been applied to understand the conformational dynamics of other complex flexible molecules in various solvents and the nature of intermolecular hydrogen bonds in related heterocyclic systems chemrxiv.orgmdpi.com. For example, studies on benzo[h]quinoline (B1196314) have used Car–Parrinello molecular dynamics to analyze the time-evolving properties of intra- and intermolecular hydrogen bonds mdpi.com.

Table 2: Typical Workflow for Molecular Dynamics (MD) Simulation

| Step | Description | Key Considerations |

|---|---|---|

| 1. System Setup | The solute molecule (this compound) is placed in a simulation box, which is then filled with solvent molecules (e.g., water, acetonitrile). | Choice of force field (e.g., AMBER, CHARMM, GROMOS); box size and shape; solvent model. |

| 2. Energy Minimization | The initial system's energy is minimized to remove any steric clashes or unfavorable geometries. | Use of algorithms like steepest descent or conjugate gradient. |

| 3. Equilibration | The system is gradually brought to the desired temperature and pressure (e.g., 300 K, 1 atm) in a controlled manner. This is often done in two phases: NVT (constant volume) followed by NPT (constant pressure). | Thermostat and barostat algorithms (e.g., Nosé-Hoover, Parrinello-Rahman); duration of equilibration runs. |

| 4. Production Run | The main simulation is run for an extended period to generate the trajectory data for analysis. | Simulation time must be long enough to sample the phenomena of interest. |

| 5. Trajectory Analysis | The saved trajectory is analyzed to extract properties of interest. | Calculation of RMSD, RMSF, radius of gyration, radial distribution functions, hydrogen bond analysis, dihedral angle distributions. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of compounds with their physicochemical properties nih.gov. A QSPR model is a mathematical equation that predicts a specific property based on numerical values known as molecular descriptors, which are derived from the molecular structure conicet.gov.ar. This approach is invaluable for predicting the properties of new or untested compounds without the need for experimental measurement, thereby accelerating materials science and chemical engineering research mdpi.com.

For this compound and related ionic liquids or salts, QSPR models can predict a wide range of non-biological attributes. These properties are critical for industrial applications and understanding the compound's behavior. Examples of such properties include boiling point, melting point, density, viscosity, surface tension, and solubility acs.orgnih.gov.

The development of a QSPR model involves several key steps:

Data Set Compilation : A set of compounds with known experimental values for the target property is collected. For quinolinium salts, this could be a series of derivatives with different substituents or counter-ions acs.org.

Descriptor Calculation : For each molecule in the set, a large number of molecular descriptors are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex topological, geometrical, or quantum-chemical descriptors mdpi.com.

Variable Selection : Statistical methods are used to select the subset of descriptors that have the strongest correlation with the property of interest, while avoiding overfitting.

Model Generation and Validation : A mathematical model, most commonly using Multiple Linear Regression (MLR), is built to relate the selected descriptors to the property. The model's predictive power is then rigorously tested using external validation sets and cross-validation techniques conicet.gov.ar.

Studies have successfully applied QSPR to predict the properties of ionic liquids, a class to which this compound salts belong. For example, a group contribution (GC) based QSPR model was developed to predict the surface tension of 51 different ionic liquids, including those with quinolinium cations acs.org. Other research has established relationships between the structure of quinoline (B57606) derivatives and their efficacy as corrosion inhibitors, another important non-biological property researchgate.net.

Table 3: Examples of Descriptors Used in QSPR for Non-Biological Properties

| Descriptor Class | Example Descriptors | Property Type Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of N atoms, Number of aromatic bonds | Basic molecular composition and size. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices, Balaban Index | Atomic connectivity and branching of the molecular graph. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Three-dimensional size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electronic structure and charge distribution. |

Advanced Research Applications Non Clinical and Non Biological

Catalysis and Organocatalysis

The cationic nature of the 1,2-dimethylquinolin-1-ium moiety lends itself to applications in catalysis, where it can function as a catalyst or a precursor to catalytic molecules.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. researchgate.netmdpi.com Quaternary ammonium (B1175870) salts are a prominent class of phase-transfer catalysts. princeton.edursc.org They operate by forming an ion pair with a reactant anion from the aqueous phase, which is then transported into the organic phase where the reaction occurs. rsc.org This process enhances reaction rates and allows for the use of inexpensive and simple reagents under mild conditions. princeton.edunih.gov

While quinolinium salts, in general, are utilized in phase-transfer catalysis, specific and detailed examples of this compound acting as a primary phase-transfer catalyst are not extensively documented in the available scientific literature. The focus in asymmetric phase-transfer catalysis has often been on more complex chiral catalysts, such as those derived from Cinchona alkaloids, to achieve high enantioselectivity. nih.govCurrent time information in NA.

The primary role of this compound in organic synthesis is as a key intermediate and precursor for the construction of more complex heterocyclic compounds, particularly polymethine and cyanine (B1664457) dyes. frontiersin.org The methyl group at the 2-position of the quinolinium ring is sufficiently acidic to be reactive, enabling its participation in condensation reactions.

A significant application is in the synthesis of asymmetric monomethine cyanine dyes. For instance, 4-chloro-1,2-dimethylquinolin-1-ium iodide, derived from this compound, reacts with 2,3,5-trimethylbenzo[d]thiazol-3-ium iodide in a mixture of dichloromethane (B109758) and ethanol. This reaction yields (E)-4-((3,5-dimethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1,2-dimethylquinolin-1-ium iodide, a specialized cyanine dye. wiley-vch.de

Furthermore, this compound iodide is utilized in condensation reactions with various aldehydes to produce functionalized quinolinium derivatives. frontiersin.org It has also been employed as a starting material in the synthesis of Aggregation-Induced Emission luminogens (AIEgens), which are molecules that become highly fluorescent in an aggregated state. ambeed.com

Table 1: Selected Organic Synthesis Transformations Involving this compound

| Starting Material(s) | Reagent(s) | Product Type | Application of Product | Citation(s) |

| 4-chloro-1,2-dimethylquinolin-1-ium iodide; 2,3,5-trimethylbenzo[d]thiazol-3-ium iodide | Dichloromethane, Ethanol | Asymmetric monomethine cyanine dye | Fluorogenic probes for biomolecular recognition | wiley-vch.de |

| This compound iodide; Aldehyde 1 or 3 | - | D-π-A AIEgens (QT-1, QF-2) | Dual-organelle imaging and phototherapy | ambeed.com |

| 1,2-dimethyl quinolinium iodide | MeSi(OEt)3, Base | Silicon heterocyclic polymethine cyanine dyes | Photographic sensitizers | researchgate.net |

Phase-Transfer Catalysis Involving this compound

Ionic Liquids and Electrolyte Systems

Ionic liquids (ILs) are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and high ionic conductivity. beilstein-journals.orgpku.edu.cnrsc.org They are considered "designer solvents" because their properties can be tailored by modifying the structure of their constituent cations and anions. pku.edu.cn

The this compound cation possesses the structural characteristics of cations commonly used in ionic liquids, such as imidazolium, pyridinium (B92312), and other quaternary ammonium ions. pku.edu.cn However, its use as a primary cation in the synthesis and characterization of novel ionic liquids is not widely reported. While a compound such as this compound methyl sulfate (B86663) (CAS 1605-74-9) exists and would be classified as an ionic liquid, detailed studies on its synthesis, physicochemical properties (like viscosity, conductivity, and thermal stability), and applications are limited in the surveyed literature. rsc.org The research focus has predominantly been on other heterocyclic cations for the development of tunable ionic liquids. wiley-vch.depku.edu.cn

Ionic liquids are extensively researched as electrolytes for various electrochemical devices, including batteries and dye-sensitized solar cells (DSSCs), due to their stability and conductivity. wiley-vch.de Despite the potential suitability of quinolinium-based salts, there is a lack of specific research findings detailing the incorporation or performance of this compound in energy storage or electrochemical systems. Searches for its application in devices like dye-sensitized solar cells or organic light-emitting diodes (OLEDs) did not yield specific results, with studies in these areas typically employing other classes of organic dyes, iridium complexes, or different types of electrolytes. rsc.orgresearchgate.netnih.govmdpi.com

Incorporation as Cationic Components in Novel Ionic Liquids

Advanced Materials Science and Nanotechnology

The application of quinolinium salts in materials science is an emerging area, with research exploring their optical and electronic properties for creating functional materials.

Quinolinium salts have been investigated for modifying clays (B1170129) like montmorillonite (B579905) to prepare polystyrene nanocomposites. However, reports indicate that the synthesis of quinolinium-modified clays can suffer from very low yields, which is a significant drawback for practical applications.

A more promising area is the development of functional dyes and photochemically active materials. Certain quinolinium derivatives are known to exhibit aggregation-induced emission (AIE), a phenomenon of great interest for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). For example, AIEgens have been synthesized using this compound iodide as a building block. ambeed.com Additionally, the photocatalytic activity of quinolinium derivatives is being explored, with studies showing that restricting the molecular rotation of these compounds within aggregates can amplify their catalytic efficiency, a concept relevant to the design of nanostructured catalysts.

Components in Fluorescent Dyes and Probes for Material Applications

Quinolinium derivatives, including this compound, are integral to the development of fluorescent dyes and probes. theinstituteoffluorescence.comnih.gov Their inherent fluorescence and the tunability of their photophysical properties through chemical modification make them valuable in this regard. nih.gov

Research has shown that styryl quinolinium chromophores, which incorporate a 1,2-dimethylquinolinium acceptor group, exhibit significant second-order nonlinear optical (NLO) responses. uantwerpen.be The electron-withdrawing strength of the 1,2-dimethylquinolinium moiety contributes to these properties, which are crucial for applications in photonics. uantwerpen.beresearchgate.net The synthesis of such dyes often involves the condensation of a 1,2-dimethylquinolinium salt with an appropriate aldehyde. uantwerpen.be

Furthermore, quinolinium-based dyes have been utilized as fluorescent probes. For instance, a probe incorporating 1,2-dimethylquinolinium (MSQ2) was designed for the detection of methionine sulfoxide (B87167) reductases. acs.org The probe's fluorescence is "turned on" upon enzymatic reduction, demonstrating the sensitivity of the quinolinium core to its chemical environment. acs.org The structures of some N-alkylated quinolinium salts, which are precursors to these dyes, have been confirmed by single-crystal X-ray diffraction. researchgate.net

Table 1: Spectroscopic Properties of a Styryl Quinolinium Chromophore

| Property | Value | Reference |

|---|---|---|

| First Hyperpolarizability (β) | 233 x 10⁻³⁰ esu | uantwerpen.be |

| Electron Acceptor Group | 1,2-Dimethylquinolinium | uantwerpen.be |

Applications in Optoelectronic Materials

The electron-accepting nature of the 1,2-dimethylquinolinium group makes it a promising component for optoelectronic materials. uantwerpen.beresearchgate.net The electron-withdrawing strength of this group is greater than that of the commonly used N-methylpyridinium group, suggesting a high potential for applications in photonics. uantwerpen.beresearchgate.net

The development of π-conjugated styryl quinolinium push-pull chromophores has been a key area of research. These molecules, which feature a donor group and an acceptor group (the quinolinium moiety), are designed to have large second-order NLO responses. uantwerpen.be The efficiency of these chromophores is directly related to the electron-withdrawing strength of the quinolinium acceptor. uantwerpen.be Theoretical calculations, such as those using first-principles with generalized gradient approximation, are employed to understand the electronic and optical properties of materials that could incorporate such chromophores. rsc.org